3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Overview
Description
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a piperidine derivative
Preparation Methods
The synthesis of 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The synthetic route may include:
Formation of the Benzaldehyde Core: This can be achieved through the oxidation of a corresponding alcohol or via the Vilsmeier-Haack reaction.
Introduction of the Methoxy Group: This step often involves methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperidine Derivative: The piperidine moiety can be introduced through nucleophilic substitution reactions, where the ethoxy group is linked to the benzaldehyde core, followed by the addition of the piperidine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of compounds targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group may influence the compound’s binding affinity and specificity, while the aldehyde group can form reversible covalent bonds with target proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde include:
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzoic acid: Differing by the presence of a carboxylic acid group instead of an aldehyde.
3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzyl alcohol: Featuring an alcohol group in place of the aldehyde.
4-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde: With the methoxy group positioned differently on the benzene ring.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methoxy-2-[2-(4-methylpiperidin-1-yl)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13-6-8-17(9-7-13)10-11-20-16-14(12-18)4-3-5-15(16)19-2/h3-5,12-13H,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZBMKKCMSEYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=CC=C2OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193037 | |
Record name | 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-01-8 | |
Record name | 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883546-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-[2-(4-methyl-1-piperidinyl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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